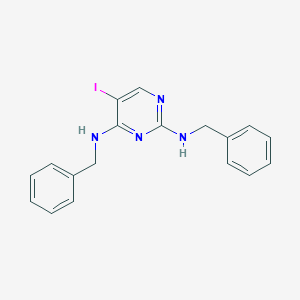
5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 4 of the pyrimidine ring, along with an iodine atom at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Benzylation: The benzyl groups are introduced through nucleophilic substitution reactions using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems.
科学的研究の応用
5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized pyrimidine derivatives.
作用機序
The mechanism of action of 5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
N2,N4-Diphenylpyrimidine-2,4-diamine: Similar structure but lacks the iodine atom at position 5.
N2,N4-Dibenzylpyrimidine-2,4-diamine: Similar structure but lacks the iodine atom at position 5.
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: Contains a fluorine atom instead of iodine at position 5.
Uniqueness
5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine is unique due to the presence of the iodine atom at position 5, which imparts distinct chemical reactivity and potential biological activity. This iodine substitution can influence the compound’s electronic properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
特性
CAS番号 |
1193570-17-0 |
|---|---|
分子式 |
C₁₈H₁₇IN₄ |
分子量 |
416.26 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















